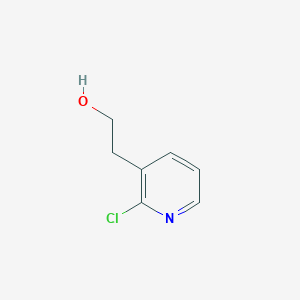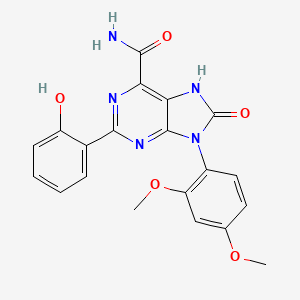
1,2,3,4-Tetrahydronaphthalene-1,7-diamine
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,7-diamine is a chemical compound with the CAS Number: 63125-52-0 . It has a molecular weight of 162.23 and is typically stored at room temperature . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydronaphthalene-1,7-diamine is1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydronaphthalene-1,7-diamine has a molecular weight of 162.23 . It is a powder in its physical form and is typically stored at room temperature .Scientific Research Applications
Organic Chemistry Applications
1,2,3,4-Tetrahydronaphthalene derivatives are pivotal in organic synthesis, serving as intermediates for constructing complex molecules. They are involved in catalytic asymmetric synthesis, demonstrating their versatility in creating molecules with chiral centers. For instance, the enantioselective synthesis of 1,2-dihydronaphthalenes via oxidative N-heterocyclic carbene catalysis illustrates the potential of these compounds in medicinal and synthetic chemistry due to their ability to form stereocenters with high yield and enantioselectivity (Perveen et al., 2017).
Fuel Research
Tetralin, or 1,2,3,4-tetrahydronaphthalene, is recognized as a significant component in the formulation of transportation fuel surrogates. Research focusing on its ignition characteristics at intermediate-to-high temperatures provides insights into its role in enhancing fuel efficiency and reducing emissions. The study on the autoignition of tetralin under various conditions underscores its utility in understanding and improving fuel compositions for better performance and environmental compatibility (Raza et al., 2020).
Materials Science
The exploration into the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules reveals its significance in materials science, particularly in the formation of nanoarchitectures and self-assembled structures. These structures have potential applications in nanotechnology and materials engineering, highlighting the compound's role in developing new materials with unique properties (Silly et al., 2017).
Chemical Kinetics
Understanding the chemical kinetics of tetralin through its autoignition study in a rapid compression machine at elevated pressures and low-to-intermediate temperatures is crucial for applications in combustion and energy. This research aids in designing more efficient combustion systems by providing detailed insights into the ignition behavior of tetralin under various conditions, contributing to the development of advanced energy solutions (Kukkadapu et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Safety precautions include avoiding contact with skin, eyes, and clothing, and avoiding inhalation of vapor or mist .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,7-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILISPGQREIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalene-1,7-diamine | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)


![12-(Iodomethyl)-11-oxa-1,3,5-triazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B2661985.png)
![5-Ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2661986.png)

![3-methoxy-1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2661988.png)


![4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B2661991.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2661994.png)
![4-Amino-6-bromo-2-[(1,5-dimethylpyrazol-4-yl)amino]-7-methylpyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2661995.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2661997.png)